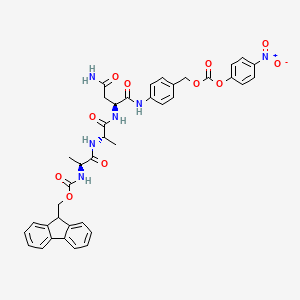
Fmoc-Ala-Ala-Asn-PABC-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala-Ala-Asn-PABC-PNP: is a cleavable peptide linker used in antibody-drug conjugates (ADCs). This compound is characterized by its unique ability to link peptides and proteins to drugs, facilitating targeted drug delivery. The compound’s full name is (9H-fluoren-9-yl)methyl ( (S)-1- ( ( (S)-1- ( ( (S)-4-amino-1- ( (4- ( ( ( (4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1,4-dioxobutan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Ala-Asn-PABC-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:
Fmoc Protection: The amino acids are protected using the Fmoc (fluorenylmethyloxycarbonyl) group.
Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Cleavage and Deprotection: The final product is obtained by cleaving the peptide from the resin and removing the protecting groups using TFA (trifluoroacetic acid).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like HPLC (high-performance liquid chromatography) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ala-Ala-Asn-PABC-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The PNP (p-nitrophenyl) group acts as a good leaving group, facilitating cleavage reactions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PNP group is replaced by nucleophiles like amines.
Common Reagents and Conditions:
Cleavage Reactions: Typically performed using mild acidic conditions or enzymatic cleavage.
Substitution Reactions: Common reagents include amines and other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include the cleaved peptide and the substituted peptide with the desired functional group .
Scientific Research Applications
Chemistry: Fmoc-Ala-Ala-Asn-PABC-PNP is widely used in peptide synthesis and as a linker in the development of antibody-drug conjugates (ADCs).
Biology: In biological research, this compound is used to study protein-protein interactions and to develop targeted drug delivery systems.
Medicine: In medicine, this compound is crucial in the development of targeted cancer therapies, where it helps deliver cytotoxic
Properties
IUPAC Name |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O11/c1-22(41-35(47)23(2)42-38(50)54-21-32-30-9-5-3-7-28(30)29-8-4-6-10-31(29)32)36(48)44-33(19-34(40)46)37(49)43-25-13-11-24(12-14-25)20-55-39(51)56-27-17-15-26(16-18-27)45(52)53/h3-18,22-23,32-33H,19-21H2,1-2H3,(H2,40,46)(H,41,47)(H,42,50)(H,43,49)(H,44,48)/t22-,23-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDVZTLIGXDKKC-BHWLZUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide](/img/structure/B8027309.png)
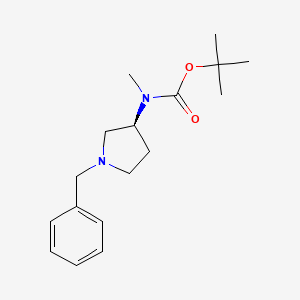
![(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B8027316.png)



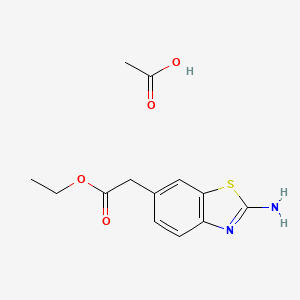
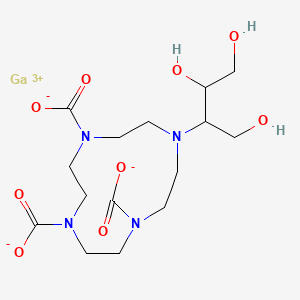
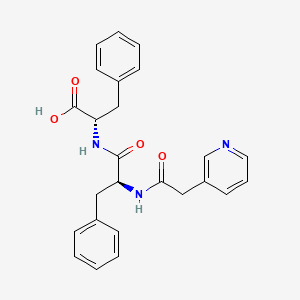

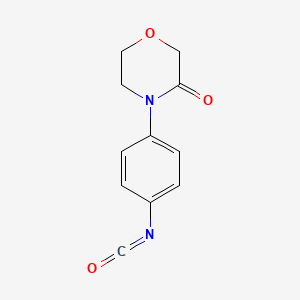
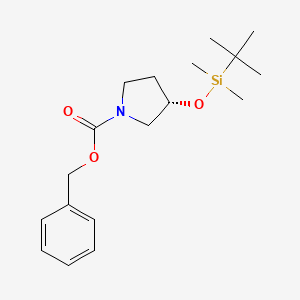
![3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine](/img/structure/B8027388.png)
![3-[3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]propanoic acid](/img/structure/B8027394.png)
